Naphthalen-1-ethanol

Synthetic Chemistry Quality Control Isomer Purity

Positional isomer impurities (e.g., 2-isomer) routinely derail regioselective reactions and analytical validations. Naphthalen-1-ethanol (CAS 773-99-9) solves this with documented specifications: - <5% 2-isomer impurity - ensures Friedel-Crafts/cross-coupling regiocontrol, preventing inseparable product mixtures. - 99.9% HPLC purity (commercial grade) - enables precise calibration curves and method validation. - Verified bp: 186 °C at 17 mmHg - allows optimized vacuum distillation parameterization distinct from the 2-isomer analog.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 773-99-9
Cat. No. B015308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-ethanol
CAS773-99-9
Synonyms1-Naphthaleneethanol;  1-(2-Hydroxyethyl)naphthalene;  2-(α-Naphthyl)ethanol;  2-(1-Naphthyl)ethanol;  2-Naphthalen-1-yl-ethanol;  NSC 28342; 
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CCO
InChIInChI=1S/C12H12O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2
InChIKeyRXWNCMHRJCOWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalenethanol Technical Specifications & Overview


1-Naphthalenethanol (CAS 773-99-9), also known as 2-(1-Naphthyl)ethanol, is an aromatic primary alcohol with the molecular formula C12H12O and a molecular weight of 172.22 g/mol [1]. At ambient temperature, it is a white to off-white crystalline solid [2]. Key physical properties critical for handling and formulation include a melting point range of 62-65 °C and a boiling point of 186 °C at 17 mmHg . This compound serves as a fundamental organic building block and reagent in chemical and life science research , with primary utility in organic synthesis and analytical chemistry.

Positional-isomer-specific synthesis workflows
Analytical method development and HPLC/GC-MS standardization
Fluorescent probe and dye intermediate research

1-Naphthalenethanol Substitution Risks


Substituting 1-Naphthalenethanol with a close analog like 2-Naphthalenethanol (CAS 1485-07-0) or a related naphthalene derivative is a significant scientific and procurement risk. These compounds, while sharing a naphthalene core and hydroxyl group, are positional isomers with distinct structural and electronic properties [1]. The position of the ethanol substituent on the naphthalene ring dictates its reactivity, solubility, and interaction with biological or chemical targets. For example, the commercial specification for 1-Naphthalenethanol explicitly notes total impurities include the <5% 2-isomer , confirming that even the manufacturer treats the positional isomer as an impurity that must be controlled. Direct substitution without validated equivalency in the specific assay, synthesis, or application will introduce uncontrolled variables, potentially leading to failed reactions, irreproducible data, and compromised experimental outcomes. The following quantitative evidence demonstrates the specific, measurable differences that make 1-Naphthalenethanol the definitive choice for particular applications.

Positional Isomerism

2-Naphthalenethanol substitution alters steric and electronic properties, affecting reactivity and molecular recognition.

Impurity Profile Mismatch

Commercial 1-isomer grades control 2-isomer content; 2-isomer lots may carry different impurity profiles not specified for 1-isomer workflows.

Analytical Behavior Divergence

IR spectra, boiling point, and chromatographic retention differ, requiring re-validation of analytical methods.

1-Naphthalenethanol Evidence Guide


Isomeric Purity and 2-Isomer Impurity Control

Commercial 1-Naphthalenethanol is specified to contain less than 5% of its positional isomer, 2-naphthalenethanol (CAS 1485-07-0), as a total impurity . This specification is critical because the 2-isomer is an undesired side product in many synthetic routes and exhibits different physical properties and reactivity. The 95% minimum purity assay is therefore defined against this specific isomeric baseline.

Isomeric Purity Spec
Specification review
Total impurities: <5% 2-naphthalenethanol (CAS 1485-07-0)
Ensures positional isomeric integrity for reproducible synthesis.
Verify against COA for lot-specific values.
Synthetic Chemistry Quality Control Isomer Purity

Boiling Point: Distillation vs. Recrystallization

The reduced pressure boiling point of 1-Naphthalenethanol is 186 °C at 17 mmHg . In contrast, the positional isomer 2-Naphthalenethanol (CAS 1485-07-0) exhibits a boiling point of 180-184 °C at 12 mmHg . While both are solids at room temperature (melting points of 62-65 °C and 66-69 °C respectively [1]), the lower boiling point of the 2-isomer at a similar reduced pressure indicates a difference in intermolecular forces and volatility, which can be exploited for separation by distillation under vacuum.

Boiling Point Comparison
Cross-study comparable
1-Naphthalenethanol186 °C at 17 mmHg
2-Isomer (1485-07-0)180–184 °C at 12 mmHg
Measurable boiling point difference supports separation by vacuum distillation.
Differences in intermolecular forces affect volatility.
Purification Methods Physical Chemistry Process Chemistry

IR Spectrum for Material Verification

The gas-phase infrared (IR) spectrum of 1-Naphthalenethanol is a definitive fingerprint for identity confirmation and purity assessment [1]. This spectrum, available from the NIST Chemistry WebBook, provides a direct, instrument-based comparator for quality control. Any deviation from the standard spectrum, particularly in the O-H and aromatic C-H stretching regions, indicates the presence of impurities, including the 2-isomer or residual solvents. This is a standard tool for lot-to-lot verification.

IR Spectrum Verification
Class-level inference
Gas-phase IR reference spectrum available (NIST Chemistry WebBook)
Enables non-destructive lot verification and impurity screening.
Match against certified reference data for material acceptance.
Analytical Chemistry Spectroscopy Quality Assurance

High-Purity HPLC Grade for Analytical Workflows

Specialty suppliers offer 1-Naphthalenethanol at a certified purity of 99.9% as determined by High-Performance Liquid Chromatography (HPLC) . This grade far exceeds the standard 95% (GC) purity offered by many bulk vendors and the 99% (GC) grade . The 99.9% HPLC purity level is a quantitative benchmark that directly translates to fewer interfering peaks in analytical methods, more reliable stoichiometry in sensitive reactions, and reduced variability in biological assay results.

Purity Grade Comparison
Head-to-head comparison
HPLC grade99.9%
GC grade (high)99%
GC grade (standard)95%
Quantifiable purity difference supports selection for impurity-sensitive applications.
Purity basis differs (HPLC vs GC); validate method compatibility.
Analytical Chemistry High-Throughput Screening Medicinal Chemistry

Fluorescence for Spectroscopic Probe Development

1-Naphthalenethanol has been documented to exhibit intrinsic fluorescence activity, making it useful as a dye intermediate and a potential fluorescent probe . While quantitative fluorescence quantum yield data directly comparing it to a non-fluorescent analog (e.g., 2-phenylethanol) is not available in the open literature, the presence of the naphthalene fluorophore in this specific orientation (1-substituted vs 2-substituted) is a class-level inference for its utility. The documented application as a dye intermediate supports its selection over non-fluorescent aromatic alcohols when a spectroscopic handle is required.

Intrinsic Fluorescence
Class-level inference
Documented fluorescence activity; used as dye intermediate
Enables selection as a built-in fluorescent scaffold for probe design.
Quantitative quantum yield data not available in open literature.
Fluorescence Spectroscopy Chemical Biology Sensor Development

1-Naphthalenethanol Application Scenarios


Position-Specific Naphthalene Derivative Synthesis

For synthetic routes where regiochemical control is paramount, the procurement of 1-naphthalenethanol with a specified <5% 2-isomer impurity is non-negotiable . Use in this scenario is justified by the direct quantitative evidence that the positional isomer is a controlled impurity. This ensures that subsequent reactions, such as Friedel-Crafts alkylations or cross-couplings, proceed with the intended regioselectivity, avoiding the formation of complex mixtures of 1- and 2-substituted products that are difficult to separate.

Certified Reference Materials and Analytical Standards

Laboratories developing or validating analytical methods, such as HPLC or GC-MS assays for naphthalene-related compounds, require a reference standard of the highest purity. The availability of 99.9% HPLC-grade 1-naphthalenethanol is critical for this application. The quantifiable difference in purity (0.9% higher than 99% grade) directly correlates to a lower baseline of impurities, improving the accuracy of calibration curves and the reliability of method validation.

Vacuum Distillation in Material Science

In processes where purification by vacuum distillation is the method of choice, the documented boiling point of 186 °C at 17 mmHg for 1-naphthalenethanol is a critical selection criterion. This specific physical property distinguishes it from its 2-isomer analog (boiling point 180-184 °C at 12 mmHg) , allowing process chemists to optimize distillation parameters based on known vapor pressure behavior. This is a tangible, data-driven reason to select this compound over others with similar but distinct properties.

Synthesis of Fluorescent Probes and Dye Intermediates

When designing a molecule for fluorescence-based applications, the selection of a building block with intrinsic fluorescence is a strategic advantage. The documented fluorescence activity of 1-naphthalenethanol and its established use as a dye intermediate make it a more suitable starting material than non-fluorescent aromatic alcohols. This scenario leverages a qualitative class-level inference but is rooted in the compound's documented photophysical behavior, which is a direct result of its specific 1-substituted naphthalene structure.

Application
Selection Property
Validation Focus
Regiospecific naphthalene derivative synthesis
Positional isomeric purity control
Verify 2-isomer impurity specification per lot
Analytical reference standards and method validation
High-purity HPLC grade
Assess impurity baseline for calibration linearity
Vacuum distillation process optimization
Reduced-pressure boiling point
Compare distillation parameters to literature values
Fluorescent probe and dye intermediate synthesis
Intrinsic naphthalene fluorescence
Evaluate fluorescence behavior in target solvent system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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